molecular formula C14H10N4O B048286 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde CAS No. 151052-40-3

2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde

Cat. No. B048286
M. Wt: 250.25 g/mol
InChI Key: HQBRKMUDLIZVAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde and its derivatives involves multi-step chemical reactions, typically starting from biphenyl compounds that are modified through halogenation, followed by nucleophilic substitution, and completed with the formation of the tetrazole ring. One approach to similar compounds includes the iodination of biphenyl carboxylic acids, followed by the formation of methyl esters, nucleophilic substitution with cyano, tetrazole ring closure, and ester hydrolysis (Ardeleanu et al., 2018). These synthetic pathways emphasize the versatility and complexity of producing such compounds.

Molecular Structure Analysis

The molecular structure of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is distinguished by its rigid biphenyl system, which provides a planar scaffold, and the tetrazole ring, known for its electron-rich nature and ability to participate in hydrogen bonding and metal coordination. The carbaldehyde group adds reactivity through its electrophilic carbon, making it a crucial functional site for further chemical modifications. Studies on similar molecules show detailed insights into their geometrical parameters, confirming the stability and preferred conformations through X-ray crystallography and spectroscopic methods (Butcher et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde are predominantly centered around its functional groups. The tetrazole ring is known for participating in click chemistry reactions, contributing to the creation of diverse heterocyclic compounds. Meanwhile, the carbaldehyde group is reactive towards nucleophilic additions, facilitating the synthesis of alcohol and Schiff base derivatives. These reactions not only extend the compound's utility but also affect its physical and chemical properties.

Physical Properties Analysis

The physical properties of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, including its melting point, solubility, and stability, are influenced by its molecular structure. The presence of both rigid and electron-rich components within the molecule affects its crystallinity, solubility in various solvents, and thermal stability. The compound's solvatochromic behavior and photophysical properties have been explored, revealing its potential in sensor applications (Singh et al., 2013).

Scientific Research Applications

  • Pharmacological Properties : Compounds synthesized from 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde exhibit significant pharmacological properties. They show anti-proliferative, anti-inflammatory, and anti-fungal properties, which are crucial for developing new drugs and treatments (Kamble et al., 2017).

  • Antimicrobial and Anti-Cancer Potential : These molecules have demonstrated antimicrobial activity and potential as anti-cancer drugs. Their ability to target specific pathogens and cancer cells makes them valuable in medical research (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antibacterial and Antifungal Activities : Derivatives like substituted 2-(Phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one show notable antibacterial and antifungal activities, which are essential for developing new antimicrobial agents (Chopra et al., 2019).

  • Chemical Sensor Applications : Certain synthesized compounds exhibit aggregation-induced emission and acidochromism quenching, making them useful for selective and efficient recognition of biogenic primary amines. This property is particularly valuable in chemical sensing and diagnostics (Saravanakumar et al., 2020).

  • Catalysis in Organic Synthesis : Some derivatives form complexes with palladium and exhibit high catalytic activity in reactions like the Suzuki reaction, which is significant in organic synthesis and pharmaceuticals (Potkin et al., 2014).

  • Corrosion Inhibition : Thiophene derivatives of the compound act as corrosion inhibitors for materials like aluminum alloys. This is important in industrial applications, particularly in protecting metals from corrosion (Arrousse et al., 2022).

  • Fluorescent Sensing : Novel fluorescence probes derived from these compounds have shown high selectivity and sensitivity towards specific biomolecules, which can be applied in biological sensing and imaging (Chu et al., 2019).

properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRKMUDLIZVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Cousaert, P Toto, N Willand, B Deprez - Tetrahedron letters, 2005 - Elsevier
We describe an efficient protocol for the Suzuki–Miyaura synthesis of ortho-biphenyltetrazoles from non-protected 2-bromophenyltetrazole and arylboronic acids. The optimised …
Number of citations: 22 www.sciencedirect.com

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